rac Clopidogrel-d4 Hydrogen Sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

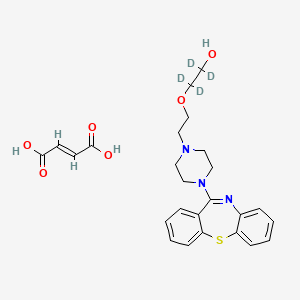

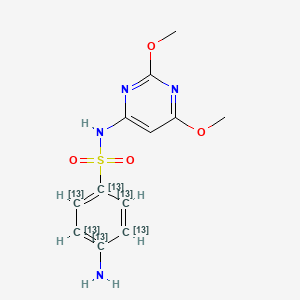

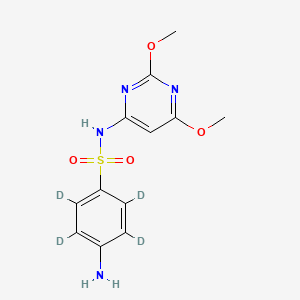

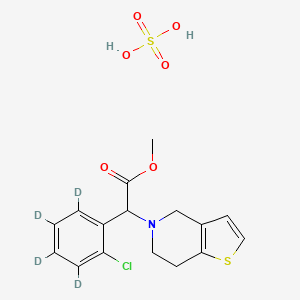

“rac Clopidogrel-d4 Hydrogen Sulfate” is a deuterated form of clopidogrel . It belongs to the API family of Clopidogrel . The compound is an irreversible inhibitor of the P2Y12 receptor, which is responsible for initiating a secondary messenger cascade that ultimately causes platelet aggregation .

Synthesis Analysis

The synthesis of “rac Clopidogrel-d4 Hydrogen Sulfate” involves the use of deuterium, a heavy isotope of hydrogen . The presence of four deuterium atoms provides unique chemical and biological properties to the compound .Molecular Structure Analysis

The molecular formula of “rac Clopidogrel-d4 Hydrogen Sulfate” is C16 2H4 H12 Cl N O2 S . H2 O4 S . The molecular weight is 423.92 .Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a melting point of over 204 °C (dec.) . It is slightly soluble in methanol and water .Applications De Recherche Scientifique

Field

This compound is used in the field of Cardiology .

Application

Clopidogrel is an antiplatelet drug with high intraindividual variability in systemic exposure and efficacy . It has been used for treating atherosclerosis and acute coronary syndrome and in preventing stent restenosis and thrombotic complications after stent implantation .

Method of Application

Clopidogrel is typically administered orally in tablet form . The specific dosage and frequency of administration can vary depending on the patient’s condition and the specific therapeutic goals.

Results

Clopidogrel has been shown to be effective in reducing the risk of heart attack and stroke in patients with cardiovascular disease .

Application in Pharmacokinetic Studies

Field

This compound is used in the field of Pharmacokinetics .

Application

Clopidogrel-d4 Hydrogen Sulfate is used in pharmacokinetic studies to evaluate the bioequivalence of different formulations of clopidogrel .

Method of Application

In these studies, different formulations of clopidogrel are administered to healthy volunteers under both fed and fasted conditions. Blood samples are then collected at various time points and analyzed using high-precision liquid chromatography and tandem mass spectrometry .

Results

These studies have found that different formulations of clopidogrel are bioequivalent, meaning they are absorbed and metabolized in the same way in the body .

Propriétés

IUPAC Name |

methyl 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i2D,3D,4D,5D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEODCTUSIWGLK-QZFMBAIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)OC)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H].OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Clopidogrel-d4 Hydrogen Sulfate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.